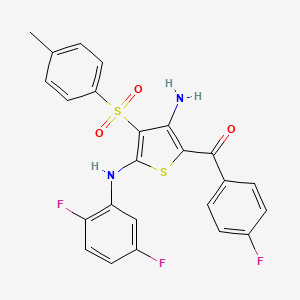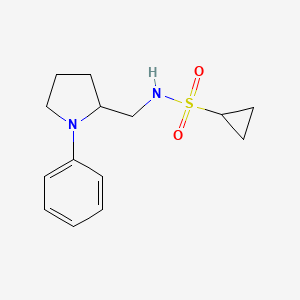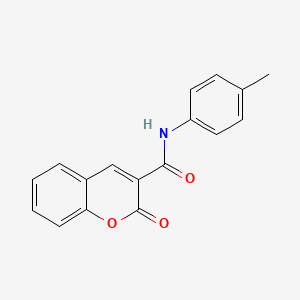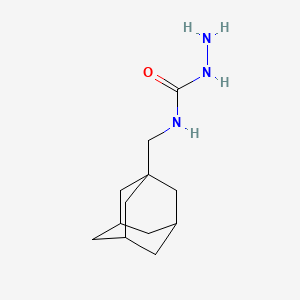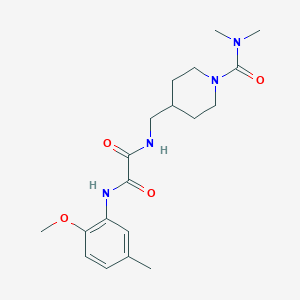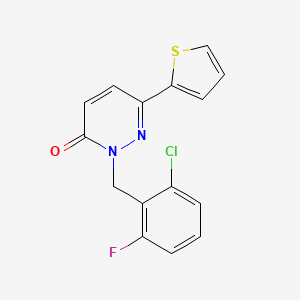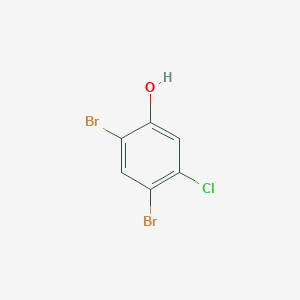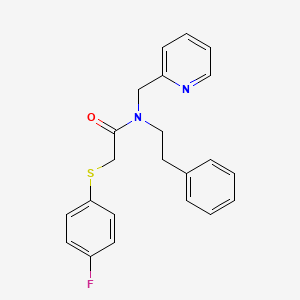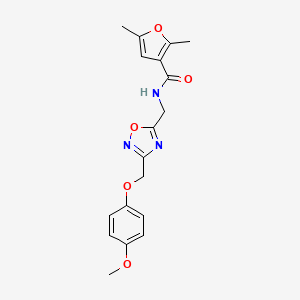
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes the conditions for each reaction, the reagents used, and the products formed .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility in various solvents, stability, and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been studied for its potential anticancer activity. A hybrid compound of chalcone-salicylate, which shares a similar structure with the title compound, has been synthesized and studied for its potency against breast cancer . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol), a commonly used drug for treating breast cancer . This suggests that the compound could potentially be developed as an anticancer agent .
Analgesic Activity
N-phenylacetamide sulphonamides, a class of compounds that share structural similarities with the title compound, have been synthesized and studied for their analgesic (pain-relieving) activity . One of the compounds in this series exhibited good analgesic activity, comparable or superior to paracetamol . This suggests that the title compound could potentially be developed for pain management .
Drug Design and Development
The compound could be used in the design and development of new pharmaceutical compounds. Medicinal chemistry, which combines chemistry and pharmacology, uses many chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . The title compound, with its unique structure, could serve as a starting point for the synthesis of new pharmaceuticals .
Study of Molecular Interactions
The compound could be used to study molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties . This could provide valuable insights into the mechanisms of drug action and the design of more effective drugs .
Synthesis of Hybrid Compounds
The compound could be used in the synthesis of hybrid compounds, which combine the structures and properties of two or more different compounds . Hybrid compounds have been widely synthesized to explore their potential uses, especially in anticancer drug discovery researches .
In Silico Study
The compound could be used in in silico studies, which involve the use of computer simulations to study biological and chemical processes . For example, molecular docking and molecular dynamics (MD) simulations could be used to explore the compound’s interactions with biological targets .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11-8-15(12(2)25-11)18(22)19-9-17-20-16(21-26-17)10-24-14-6-4-13(23-3)5-7-14/h4-8H,9-10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLFANYCOZLPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2791315.png)
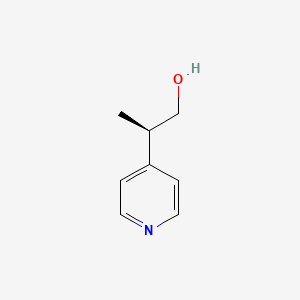

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2791319.png)
